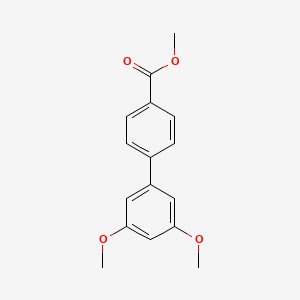
Methyl 4-(3,5-dimethoxyphenyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3,5-dimethoxyphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with two methoxy groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(3,5-dimethoxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(3,5-dimethoxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3,5-dimethoxyphenyl is coupled with a halogenated benzoate ester in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality.
化学反应分析
Types of Reactions
Methyl 4-(3,5-dimethoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(3,5-dimethoxyphenyl)benzoic acid.
Reduction: Formation of 4-(3,5-dimethoxyphenyl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
Methyl 4-(3,5-dimethoxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which methyl 4-(3,5-dimethoxyphenyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
Methyl 4-(3,5-dimethylphenyl)benzoate: Similar structure but with methyl groups instead of methoxy groups.
Methyl 4-(3,5-dihydroxyphenyl)benzoate: Similar structure but with hydroxy groups instead of methoxy groups.
Methyl 4-(3,5-dichlorophenyl)benzoate: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
Methyl 4-(3,5-dimethoxyphenyl)benzoate is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and bioavailability compared to its analogs.
属性
IUPAC Name |
methyl 4-(3,5-dimethoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(9-15(10-14)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEELPTYUEQDCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
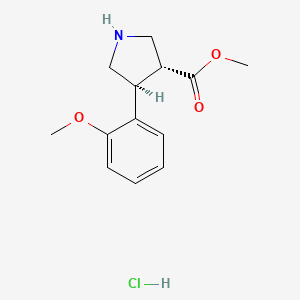
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylphenyl)propanoate](/img/structure/B7960574.png)
![Methyl 7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-2,5(13),6,8-tetraene-3-carboxylate](/img/structure/B7960576.png)
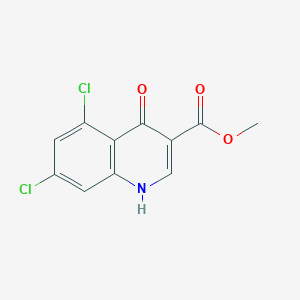
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(furan-2-YL)propanoate](/img/structure/B7960593.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate](/img/structure/B7960602.png)
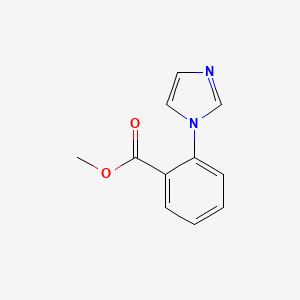
![triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate](/img/structure/B7960628.png)
![dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B7960631.png)
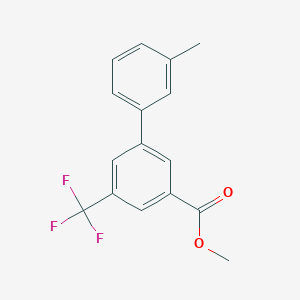
![[2-Chloro-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B7960648.png)
![methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate](/img/structure/B7960649.png)
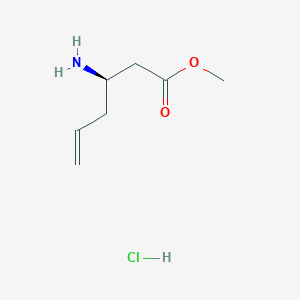
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate](/img/structure/B7960663.png)
